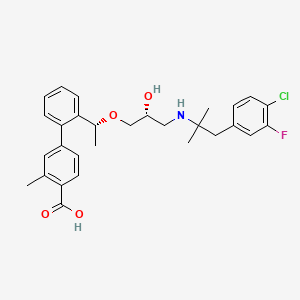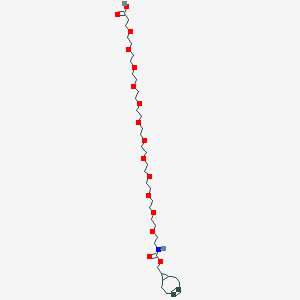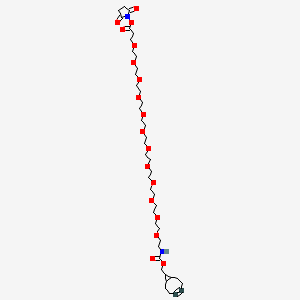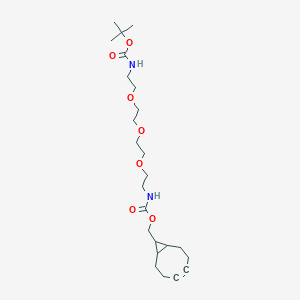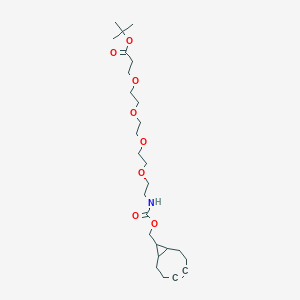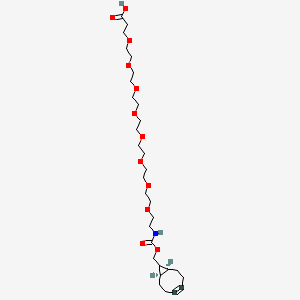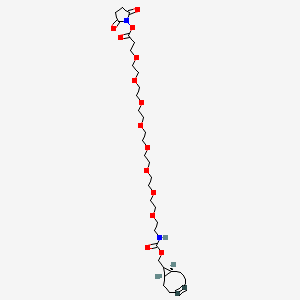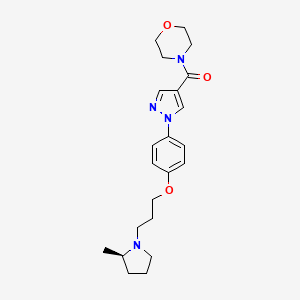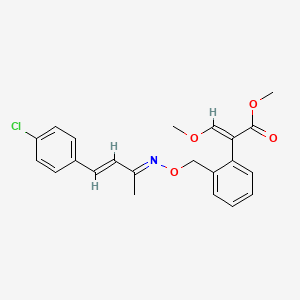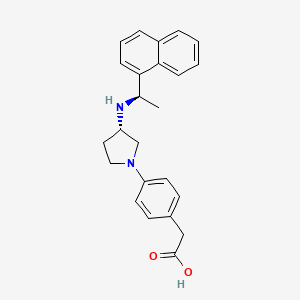
Evocalcet
Descripción general
Descripción
Evocalcet, also known by the trade name Orkedia, is a drug used for the treatment of hyperparathyroidism . It acts as a calcium-sensing receptor agonist . In 2018, it was approved in Japan for the treatment of secondary hyperparathyroidism in patients on dialysis .
Synthesis Analysis
During the preparation of Evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method . Ten impurities were separated from the enriched mother liquor and synthesized directly . These impurities were characterized and identified by HRMS and NMR spectra .
Molecular Structure Analysis
Evocalcet belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
In the preparation of Evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method . Ten impurities were separated from the enriched mother liquor and synthesized directly . These impurities were characterized and identified by HRMS and NMR spectra .
Physical And Chemical Properties Analysis
Evocalcet has a molecular formula of C24H26N2O2 and a molecular weight of 374.48 .
Aplicaciones Científicas De Investigación
Treatment of Secondary Hyperparathyroidism
Evocalcet has been used in trials studying the treatment of Secondary Hyperparathyroidism . Secondary hyperparathyroidism is a common complication in patients with chronic kidney disease and is characterized by parathyroid hyperplasia and excessive secretion of PTH .
Decrease of Parathyroid Hormone and Corrected Calcium Levels
PD analysis showed that evocalcet decreased intact parathyroid hormone and corrected calcium levels in a dose-dependent manner . This property makes it a potential therapeutic agent for conditions associated with elevated parathyroid hormone and calcium levels.
Treatment of Chronic Kidney Disease (CKD)
Evocalcet has been studied for its effects on chronic kidney disease (CKD). In a study, rats with CKD showed increased levels of serum PTH and inorganic phosphate (Pi) levels, high bone turnover, and severe cortical porosity, mimicking secondary hyperparathyroidism (SHPT). Evocalcet was found to ameliorate these effects .
Protection Against Cortical Porosity
Evocalcet has been found to protect against cortical porosity in CKD-SHPT rats. The study showed that evocalcet not only decreases serum PTH but also reduces the exacerbation combined with PTH and Pi to the demineralization of osteocytic lacunae and osteocytic cell death, thereby protecting cortical porosity in CKD-SHPT rats .
Drug Design and Development
Evocalcet is a novel calcimimetic agent and its design and development have been the subject of scientific research. In the preparation of evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method .
Mecanismo De Acción
Target of Action
Evocalcet primarily targets the Calcium-Sensing Receptors (CaSR) located on the surface of parathyroid cells . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Evocalcet acts as an allosteric activator of CaSR . By binding to the receptor, it enhances its sensitivity to extracellular calcium. This increased sensitivity allows the receptor to respond to lower levels of calcium, thereby inhibiting the excessive secretion of Parathyroid Hormone (PTH) .
Biochemical Pathways
The primary biochemical pathway affected by Evocalcet involves the regulation of PTH secretion . PTH controls mineral metabolism to maintain homeostasis. The activation of CaSR by Evocalcet leads to a decrease in PTH secretion . This action helps to maintain the balance of calcium and phosphorus in the body, which is often disrupted in conditions like Secondary Hyperparathyroidism (SHPT).
Pharmacokinetics
Evocalcet exhibits dose-dependent pharmacokinetic properties. It reaches maximum plasma concentration approximately 4 hours after oral administration with a terminal elimination half-life of approximately 20 hours . The drug’s exposure in terms of Area Under the Curve (AUC) and maximum plasma concentration (Cmax) shows a dose-proportional increase . These properties impact the bioavailability of Evocalcet, making it an effective treatment option for conditions like SHPT.
Result of Action
The molecular and cellular effects of Evocalcet’s action primarily involve the reduction of PTH levels and the correction of calcium levels in a dose-dependent manner . On a cellular level, Evocalcet ameliorates the increased serum PTH levels, the enlarged osteocytic lacunae, and the cortical porosity of the CKD-SHPT rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Evocalcet. For instance, patients with chronic kidney disease often develop SHPT, marked by high levels of circulating PTH and increased risk of morbidity and mortality . In such cases, the use of Evocalcet can effectively manage SHPT. It’s important to note that individual patient characteristics, such as the severity of the disease and other concurrent health conditions, can also influence the drug’s efficacy and safety profile .
Direcciones Futuras
Evocalcet has been developed as a new calcimimetic agent for hemodialysis patients with secondary hyperparathyroidism, eliciting fewer gastrointestinal symptoms and drug interactions . It has been evaluated for efficacy, safety, and optimal starting dose in patients with secondary hyperparathyroidism undergoing hemodialysis . The dose response and safety of all administered doses of Evocalcet were confirmed, as well as the efficacy of Evocalcet ≥1 mg . Therefore, Evocalcet 1 mg was considered appropriate as an initial dose for patients with secondary hyperparathyroidism .
Propiedades
IUPAC Name |
2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNUIYPHQFXBAN-XLIONFOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132784 | |
| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Evocalcet | |
CAS RN |
870964-67-3 | |
| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evocalcet [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evocalcet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12388 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVOCALCET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does evocalcet interact with its target and what are the downstream effects?
A1: Evocalcet acts as an allosteric activator of the calcium-sensing receptor (CaSR) located on parathyroid gland cells. [, , , , ] This activation mimics the effects of calcium, leading to a decrease in parathyroid hormone (PTH) secretion. [, , ] The reduction in PTH levels subsequently helps to normalize serum calcium and phosphorus levels. [, , , , ]
Q2: Does evocalcet directly impact parathyroid gland size?
A2: Research in rat models of CKD-induced SHPT indicates that evocalcet can suppress the proliferation of parathyroid gland cells and reduce their size. [] This effect is likely mediated by the reduction in PTH secretion.
Q3: What are the implications of evocalcet's ability to increase CaSR and VDR expression in uremic rats with SHPT?
A4: Studies in uremic rats suggest that both evocalcet and cinacalcet treatment can increase the expression of CaSR and vitamin D receptor (VDR) in the parathyroid glands. [] This upregulation could contribute to better control of mineral and bone disorder markers in CKD patients with SHPT.
Q4: Is there information available on the molecular formula, weight, and spectroscopic data of evocalcet?
A4: The provided research articles focus primarily on the pharmacological and clinical aspects of evocalcet. Detailed structural information, such as molecular formula, weight, and spectroscopic data, is not included in these papers.
Q5: What is the pharmacokinetic profile of evocalcet?
A6: Evocalcet exhibits linear pharmacokinetics, meaning that plasma drug levels increase proportionally with dose. [, ] It also has a higher bioavailability compared to cinacalcet, contributing to its effectiveness at lower doses. [, , ]
Q6: How is evocalcet metabolized, and does it interact with cytochrome P450 (CYP) enzymes?
A7: Evocalcet demonstrates minimal metabolism by CYP enzymes, suggesting a lower risk of drug-drug interactions compared to cinacalcet, which is known to inhibit CYP2D6. [, , ]
Q7: Does evocalcet affect vagus nerve activity in the gastrointestinal tract?
A8: Studies in miniature pigs indicate that evocalcet has a minimal effect on vagus nerve activity in the gastrointestinal tract compared to cinacalcet. [] This difference might explain the reduced incidence of gastrointestinal side effects observed with evocalcet.
Q8: What is the evidence supporting the efficacy of evocalcet in treating SHPT?
A9: Multiple clinical trials, including Phase 2b and Phase 3 studies, have demonstrated the efficacy of evocalcet in reducing PTH, calcium, and phosphorus levels in hemodialysis patients with SHPT. [, , , , , , ]
Q9: How does the efficacy of evocalcet compare to that of cinacalcet?
A10: Head-to-head comparison studies indicate that evocalcet is non-inferior to cinacalcet in suppressing PTH levels. [, , , ] Moreover, evocalcet achieves this efficacy with a lower incidence of gastrointestinal side effects. [, , , , ]
Q10: Are there specific strategies for targeted delivery of evocalcet?
A10: The provided research primarily focuses on the oral administration of evocalcet. Targeted delivery strategies are not discussed.
Q11: What analytical methods are used to characterize and quantify evocalcet?
A11: Specific details regarding analytical methods for evocalcet quantification and characterization are not extensively discussed in the provided research papers.
Q12: What is the environmental impact of evocalcet production and disposal?
A12: The provided research papers do not address the environmental impact of evocalcet.
Q13: Are there alternative treatments for SHPT, and how do they compare to evocalcet?
A18: Treatment options for SHPT include dietary modifications, phosphate binders, vitamin D receptor activators, and parathyroidectomy. [, , , ] Evocalcet offers a valuable alternative, particularly for patients who experience side effects or have contraindications to other therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



